molecular formula C8H12N4 B1487119 4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide CAS No. 2098131-68-9

4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide

Cat. No.: B1487119
CAS No.: 2098131-68-9
M. Wt: 164.21 g/mol
InChI Key: KBCIYOZUZJQHHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydro-2H-indazole-3-carboximidamide is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with hydrazine hydrate, leading to the formation of hydrazones instead of indazoles . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound exhibit antimicrobial, analgesic, and anti-inflammatory activities . These effects are mediated through complex interactions with cellular components, highlighting the compound’s potential in therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the compound’s interaction with hydrazine hydrate results in the formation of hydrazones, which can further influence biochemical pathways . Understanding these molecular mechanisms is essential for developing targeted therapies and improving the compound’s efficacy.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that the compound’s effects can change over time, with potential long-term impacts on cellular function observed in both in vitro and in vivo studies . These temporal effects are important for determining the compound’s suitability for various applications and ensuring its stability during experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that the compound exhibits threshold effects, with higher doses potentially leading to toxic or adverse effects . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and ensuring its safe use in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with hydrazine hydrate, for example, leads to the formation of hydrazones, which can further participate in biochemical reactions . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its biological activity . Understanding these transport mechanisms is important for improving the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide typically involves the reaction of N1,N3,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate . The reaction conditions often include the use of methanol as a solvent and heating the mixture to around 60°C . Another method involves the reaction of 4-oxocyclohexane-1,3-dicarboxamides with phenylhydrazine, which leads to the formation of hydrazones instead of indazoles .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-2H-indazole-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, where different substituents replace the hydrogen atoms on the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups attached to the indazole ring, enhancing their biological activity and chemical properties.

Scientific Research Applications

4,5,6,7-Tetrahydro-2H-indazole-3-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential antimicrobial, analgesic, and anti-inflammatory activities.

    Medicine: It is being investigated for its potential therapeutic properties, including its role as an inhibitor in various biological pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

4,5,6,7-Tetrahydro-2H-indazole-3-carboximidamide can be compared with other similar compounds, such as:

    4,5,6,7-Tetrahydro-1H-indazole: This compound has a similar structure but differs in its hydrogenation state and functional groups.

    2-Phenylindazole: Another indazole derivative with different substituents that affect its biological activity.

    Indazole-3-carboxylic acid: This compound has a carboxylic acid group instead of a carboximidamide group, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c9-8(10)7-5-3-1-2-4-6(5)11-12-7/h1-4H2,(H3,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCIYOZUZJQHHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide
Reactant of Route 2
Reactant of Route 2
4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide
Reactant of Route 3
4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide
Reactant of Route 4
Reactant of Route 4
4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide
Reactant of Route 5
4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide
Reactant of Route 6
4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.